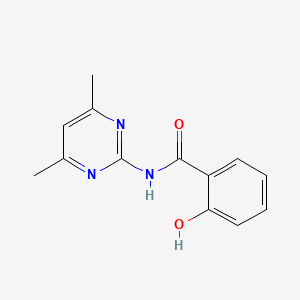

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide

Description

N-(4,6-Dimethylpyrimidin-2-yl)-2-hydroxybenzamide is a heterocyclic compound featuring a 2-hydroxybenzamide moiety linked to a 4,6-dimethylpyrimidin-2-ylamine group. Its structure combines aromatic and hydrogen-bonding functionalities, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

320369-21-9 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide |

InChI |

InChI=1S/C13H13N3O2/c1-8-7-9(2)15-13(14-8)16-12(18)10-5-3-4-6-11(10)17/h3-7,17H,1-2H3,(H,14,15,16,18) |

InChI Key |

LJOJALLMQBUSRC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)NC(=O)C2=CC=CC=C2O)C |

solubility |

>36.5 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide typically involves the reaction of 4,6-dimethyl-2-aminopyrimidine with salicylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products

Oxidation: Formation of 2-hydroxybenzophenone.

Reduction: Formation of N-(4,6-dimethylpyrimidin-2-yl)-2-aminobenzamide.

Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide has various applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to the disruption of DNA synthesis and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. 5-Chloro-N-{4-[N-(4,6-Dimethylpyrimidin-2-yl) Sulfamoyl]phenyl}-2-hydroxybenzamide

- Structure : Differs by the addition of a sulfamoylphenyl group.

- Activity : Exhibits potent antimicrobial activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus (MIC: 15.62–31.25 mmol/L) .

- Key Difference : The sulfamoyl group enhances solubility and bioavailability compared to the parent compound.

b. N-(4,6-Dimethylpyrimidin-2-yl)-1H-benzimidazol-2-amine

- Structure : Replaces the 2-hydroxybenzamide with a benzimidazole ring.

- Synthesis : Prepared via microwave-assisted reactions of acetylacetone and o-phenylenediamine, yielding 80% .

- Properties : Intramolecular N–H⋯N hydrogen bonding stabilizes the planar structure, influencing crystallinity .

c. Chloro-Substituted Salicylanilides (e.g., N-(2-Chlorophenyl)-2-hydroxybenzamide)

Physicochemical Properties

Key Research Findings

Hydrogen Bonding and Stability : The 2-hydroxybenzamide group in this compound facilitates intramolecular hydrogen bonding, enhancing thermal stability and crystallinity .

Antimicrobial Selectivity : Pyrimidine-based derivatives exhibit superior activity against Gram-positive bacteria compared to chlorinated analogs, likely due to improved target binding .

Synthetic Advancements : Microwave-assisted synthesis significantly improves yields and reduces reaction times for structurally complex derivatives .

Biological Activity

N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide is a compound that has garnered interest in the pharmaceutical field due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with 4,6-dimethyl substitutions and a hydroxybenzamide moiety . Its molecular formula is CHNO. The structural characteristics contribute to its reactivity and interaction with biological targets. The hydroxyl group facilitates hydrogen bonding, while the amide functionality allows for acyl substitution reactions.

Antitumor Activity

Research indicates that derivatives of this compound can act as inhibitors of enzymes involved in cancer progression. Notably, some compounds have shown dual inhibition of sirtuin 2 (Sirt2) and histone deacetylase 6 (HDAC6) , both of which are implicated in tumorigenesis and neurodegenerative diseases .

In a study focusing on dual Sirt2/HDAC6 inhibitors, the compound demonstrated significant effects on cell viability in ovarian cancer models, suggesting its potential as a therapeutic agent against certain cancers .

Antibacterial Properties

The compound's structural analogs have been explored for their antibacterial properties. Compounds with similar features often exhibit significant activity against bacterial strains, indicating that this compound may also possess similar effects.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in cellular processes, particularly those related to cancer and inflammation.

- Binding Affinity Studies : Interaction studies have shown that the compound exhibits strong binding affinity to targets such as Sirt2 and HDAC6 .

Case Study: Dual Inhibition in Cancer Treatment

A significant study published in the Journal of Medicinal Chemistry reported the design and synthesis of dual Sirt2/HDAC6 inhibitors derived from this compound. The lead compound demonstrated enhanced cytotoxicity against ovarian cancer cells compared to treatments using single-target inhibitors .

Table: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Pyrimidine ring with hydroxyl group | Antitumor, antibacterial |

| Sulfamethazine | Sulfonamide group | Antibacterial |

| 5-Nitrosalicylic acid | Nitro and carboxylic acid | Antioxidant |

This table illustrates how this compound stands out due to its unique combination of functional groups that may enhance its biological efficacy compared to structurally similar compounds.

Q & A

Q. What are the common synthetic routes for N-(4,6-dimethylpyrimidin-2-yl)-2-hydroxybenzamide?

Methodological Answer :

The compound can be synthesized via condensation reactions under reflux conditions. For example:

- Route 1 : Reacting 2-hydroxybenzoic acid derivatives with 4,6-dimethylpyrimidin-2-amine in the presence of coupling agents (e.g., pyridine or acetic acid as catalysts) under reflux .

- Route 2 : Heating intermediates like 1H-benzo[d]imidazol-2-yliminomethanediamine with acetylacetone and acetic acid at 473 K, followed by recrystallization from ethanol (yield: 80%) .

Key Reagents : Pyridine, acetic acid, acetylacetone.

Purification : Ethanol recrystallization or column chromatography.

Q. How is X-ray crystallography applied to determine the structure of this compound?

Q. Methodological Answer :

- Data Collection : Use a Bruker APEXII diffractometer (Mo Kα radiation, λ = 0.71073 Å) to collect reflections. Example parameters: 13,373 total reflections, 5,550 independent reflections .

- Refinement : SHELXL refines the structure with R1 = 0.044 and wR2 = 0.136. Hydrogen atoms are placed via difference Fourier maps or riding models .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to illustrate molecular geometry and hydrogen bonding .

Table 1 : Crystallographic Data (Example from )

| Parameter | Value |

|---|---|

| R[F² > 2σ(F²)] | 0.044 |

| wR(F²) | 0.136 |

| C–C bond length (avg) | 0.003 Å |

| Hydrogen bond (N–H⋯O) | 2.85 Å, 158° |

Q. What spectroscopic techniques confirm the structure of this compound?

Q. Methodological Answer :

- IR Spectroscopy : Detect characteristic bands for amide C=O (~1650 cm⁻¹) and hydroxyl groups (~3200 cm⁻¹) .

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on pyrimidine at δ 2.3–2.5 ppm).

- Elemental Analysis : Verify molecular formula (e.g., C₁₃H₁₃N₅O) with ≤0.3% deviation .

Advanced Research Questions

Q. How can computational methods like DFT contribute to understanding the electronic properties of this compound?

Q. Methodological Answer :

- DFT/TD-DFT : Optimize geometry in solvents (e.g., DMF) using B3LYP/6-31G(d,p). Calculate HOMO-LUMO gaps to predict charge transfer (e.g., HOMO: -6.2 eV, LUMO: -2.1 eV) .

- Excited States : Simulate UV-Vis spectra via TD-DFT. Example: λ_max at 350 nm correlates with π→π* transitions .

Table 2 : DFT Parameters (Example from )

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -2.1 eV |

| Band Gap | 4.1 eV |

| Excitation Wavelength | 350 nm |

Q. What are the challenges in refining hydrogen atom positions in the crystal structure?

Q. Methodological Answer :

Q. How to analyze intermolecular interactions and hydrogen bonding patterns?

Q. Methodological Answer :

Q. What strategies resolve data contradictions in crystallographic refinement?

Q. Methodological Answer :

Q. How do reaction conditions influence by-product formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.